molecular formula C4H7NS2 B048757 2-(Methylthio)-2-thiazoline CAS No. 19975-56-5

2-(Methylthio)-2-thiazoline

Cat. No. B048757
CAS RN: 19975-56-5
M. Wt: 133.2 g/mol
InChI Key: QFGRBBWYHIYNIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methylthio)-2-thiazoline and related derivatives often involves the cyclization of thioamides or the reaction of amino alcohols with thiocarbonyl compounds under various conditions. A notable method for synthesizing thiazoline derivatives, including those with methylthio groups, involves the Ru-catalyzed/TBHP oxidation of thiazolidines, which selectively affords the unsaturation at the 2-position of the heterocycle, even with substrates bearing ester groups at the 4-position (Fernandez, X., Fellous, R., & Duñach, E., 2000).

Molecular Structure Analysis

The molecular structure of 2-(Methylthio)-2-thiazoline derivatives has been elucidated through various spectroscopic techniques such as IR, Raman, and NMR spectroscopy, as well as X-ray crystallography. These analyses reveal the presence of short intermolecular contacts and highlight the influence of substituents on the molecular conformation and stability of these compounds (Coyanis, E. M., Della Védova, C. O., Haas, A., & Merz, K., 2003).

Scientific Research Applications

  • Bioactivity Against Alkaline Phosphatase : Derivatives of 2-thiazolines, specifically 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, have shown promising bioactivity against alkaline phosphatase. This activity suggests potential applications in treating diseases associated with abnormal levels of alkaline phosphatases (Ahmed et al., 2022).

  • Organic Synthesis and Catalysis : 2-thiazolines are notable for their unique sulfur properties and reactivity, which differs significantly from oxazoline derivatives. This characteristic makes them promising for applications in organic synthesis, biomolecule development, and catalysis (Gaumont et al., 2009).

  • Antitumor and Antifilarial Agents : Certain 2-thiazoline derivatives, such as Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, have demonstrated effectiveness in inhibiting leukemia cell growth and significant antifilarial activity against certain worms, although they were inactive against others (Kumar et al., 1993).

  • Chemical Synthesis : The acylation of 2-methyl-2-thiazoline can produce various compounds like 2-chloro-N-acylthiazolidine, which has applications in further chemical transformations (Durst & Manoir, 1970).

  • Influence on Structural, Redox, and Optical Properties : The thiazole backbone significantly influences the structural, redox, and optical properties of certain complexes, which can form dianionic species with strong near-infrared absorption bands (Eid et al., 2007).

  • Herbicidal Activity : Some new thiazoline derivatives have shown high or moderate herbicidal activity against various plant species, indicating potential use in agriculture (Liu, Liang, & He, 2013).

  • Microwave-Assisted Synthesis : 2-thiazolines can be synthesized efficiently using microwave-assisted methods, providing a general synthesis approach for a range of compounds (Seijas, Vázquez-Tato, & Crecente‐Campo, 2008).

  • Dual Inhibitors of HIV-1 Reverse Transcriptase : Isatin thiazoline hybrids have been identified as potential dual inhibitors of HIV-1 reverse transcriptase, an essential aspect of HIV treatment and management (Meleddu et al., 2016).

  • Antihypertensive α-Blocking Agents : Certain thiazoline derivatives, including thiosemicarbazides, triazoles, and Schiff bases, have shown promising antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

  • Polycyclic Pyrazolines Synthesis : 5-(Methylthio)tetrazoles have been used as versatile synthons in the stereoselective synthesis of polycyclic pyrazolines, which has implications in total syntheses of complex molecules (Pla, Tan, & Gin, 2014).

Safety And Hazards

The safety and hazards associated with “2-(Methylthio)-2-thiazoline” would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “2-(Methylthio)-2-thiazoline” would depend on its properties and potential applications. Thiazoline derivatives are of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRBBWYHIYNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173773
Record name 4,5-Dihydro-2-(methylthio)thiazole
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Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-2-thiazoline

CAS RN

19975-56-5
Record name 4,5-Dihydro-2-(methylthio)thiazole
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Record name 4,5-Dihydro-2-(methylthio)thiazole
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Record name 19975-56-5
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Record name 4,5-Dihydro-2-(methylthio)thiazole
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Record name 4,5-dihydro-2-(methylthio)thiazole
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Record name 2-(Methylthio)-2-thiazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
RC Clapp, L Long Jr, T Hasselstrom - The Journal of Organic …, 1964 - ACS Publications
… When 2-methylthio-2-thiazoline, 2-aminoethanol, and an equivalent of anhydrous hydrogen … Attempts to obtain lib from the reaction of 2-methylthio-2thiazoline and a-(1-aminoethyl)…
Number of citations: 5 pubs.acs.org
K Hirai, Y KISHIDA - Journal of Synthetic Organic Chemistry, Japan, 1974 - jstage.jst.go.jp
近年合成化学の急速な進歩は機器の進歩と相まって, 十分な理論的裏ずけをもちそれまでは夢想だにしなかったような方法で, お どろ く程複雑な化合物や極度にヒズミのかかった化合物等の合成を…
Number of citations: 5 www.jstage.jst.go.jp
RC Clapp, FH Bissett, L Long Jr - The Journal of Organic …, 1967 - ACS Publications
… centered at r 5.85 for the methylene groups adjacent to nitrogen and sulfur in the ring that was the same as the patterns for these groups in thespectra of 2-methylthio-2-thiazoline …
Number of citations: 5 pubs.acs.org
R Clapp, L Long, Jr, T Hasselstrom - The Journal of Organic …, 1961 - ACS Publications
… 2-Methylthio-2-thiazoline and 2-mercaptoethylamine … (93% yield from 2methylthio-2-thiazoline) of fine white crystals, mp 144145.5. … (III) from 2-methylthio-2-thiazoline hydroiodide1 234 …
Number of citations: 8 pubs.acs.org
A Hirashima, Y Yoshii, M Eto - Bioscience, biotechnology, and …, 1992 - academic.oup.com
… benzylamino)-2-thiazolines (SBAT) were synthesized by a hydrochloric acid-catalyzed cyclization of the corresponding thioureas, using a reaction of 2-methylthio-2-thiazoline with …
Number of citations: 29 academic.oup.com
AD Clark, P Sykes - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
2,3-Dialkyl- and 3-alkyl-2-aryl-2-thiazolinium salts were prepared by quaternisation of the corresponding 2-thiazolines. Some 3-alkyl-2-alkylthio-2-thiazolinium salts were obtained by …
Number of citations: 20 pubs.rsc.org
F Sauter, J Fröhlich, AZMS Chowdhury… - Monatshefte für Chemie …, 1997 - Springer
Number of citations: 18
AK Bose, JL Fahey, MS Manhas - Journal of Heterocyclic …, 1973 - Wiley Online Library
… In the present investigation wc have examined the suitability of 2-methylthio-2-thiazoline (1) as the imine component. The reaction of methoxyacetyl chloride and triethylamine with this …
Number of citations: 27 onlinelibrary.wiley.com
F Sauter, J Fröhlich, A Chowdhury… - Monatshefte für Chemie …, 1997 - Springer
A variety of partly novel tri- and tetracyclic hetero systems were obtained by reaction of heteroaromatic 2-aminoesters with 2-(methylthio)-2-thiazoline, yielding double-annelation of a …
Number of citations: 0 link.springer.com
DL Klayman, PT McIntyre - The Journal of Organic Chemistry, 1968 - ACS Publications
No thione was detectable by tic when the reaction of hydrogen sulfide with I or IV was performed in water. The action of hydrogen sulfide on 2-amino-2-selenazoline in aqueous solution …
Number of citations: 6 pubs.acs.org

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